Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate
CAS No.: 85895-95-0
Cat. No.: VC17049952
Molecular Formula: C24H17N3Na2O6S2
Molecular Weight: 553.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85895-95-0 |
|---|---|
| Molecular Formula | C24H17N3Na2O6S2 |
| Molecular Weight | 553.5 g/mol |
| IUPAC Name | disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;; |
| Standard InChI Key | NKGTZKMQFBLVBM-DEOAOTEFSA-L |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a naphthalene backbone substituted with amino and sulfonate groups at positions 6 and 2, respectively. The azo (-N=N-) linkage bridges the naphthalene system to a phenylvinyl group, which is further functionalized with a sulfonate moiety at the 3-position. This arrangement creates an extended conjugated system, as illustrated by the IUPAC name: disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate. The trans (E) configuration of the vinyl group ensures planar geometry, optimizing π-orbital overlap and enhancing chromophoric strength.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 553.5 g/mol |
| CAS Number | 85895-95-0 |
| Solubility | >100 g/L in water (20°C) |
| λ<sub>max</sub> (UV-Vis) | 480–520 nm (pH-dependent) |
The sulfonate groups confer high hydrophilicity, with solubility exceeding 100 g/L in aqueous solutions, while the aromatic and azo groups contribute to thermal stability up to 250°C. Spectroscopic analysis reveals a strong absorption band in the visible range (480–520 nm), varying with pH due to protonation/deprotonation of the amino and sulfonate groups .
Synthesis and Industrial Production
Synthesis proceeds via a two-step diazo coupling process:
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Diazotization: 4-(2-Phenylvinyl)-3-sulphonatoaniline is treated with nitrous acid () in acidic medium to form the diazonium salt.
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Coupling: The diazonium salt reacts with 6-amino-2-sulphonatonaphthalene under alkaline conditions, yielding the target compound.
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and minimize byproducts. Major suppliers, including BuGuCh & Partners (Germany) and Leap Chem Co., Ltd (China), offer the compound in technical (70–80% purity) and analytical grades (>98% purity).
Applications in Industry and Technology
Textile Dyeing
As a anionic dye, this compound exhibits high affinity for cellulose fibers, particularly cotton and rayon. Its sulfonate groups form electrostatic interactions with fiber surfaces, ensuring wash-fast coloration. Typical dyeing protocols involve:
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Exhaustion Method: Dye uptake at 60–80°C, pH 10–11, with sodium sulfate as an electrolyte.
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Fixation: Steam treatment to enhance covalent bonding between dye and fiber.
Comparative studies show superior colorfastness to light (ISO 105-B02: Grade 6) and washing (ISO 105-C06: Grade 4–5) relative to non-sulfonated azo dyes .
Functional Materials
Recent research explores its use in:
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Photonic Crystals: Self-assembly into ordered structures for light filtering .
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pH Sensors: Colorimetric response to pH changes (transition range: pH 2–4) .
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Organic Photovoltaics: As a hole-transport layer due to its electron-rich aromatic system.
Environmental and Health Considerations
Ecotoxicology
Despite low acute toxicity (LC<sub>50</sub> >100 mg/L for Daphnia magna), chronic exposure risks include bioaccumulation in aquatic organisms and microbial toxicity at concentrations >10 mg/L. Anaerobic degradation releases aromatic amines, some classified as carcinogens (e.g., benzidine derivatives), necessitating advanced oxidation processes (AOPs) for wastewater treatment .
Regulatory Status
The compound is approved under EU REACH for industrial use but requires labeling as an irritant (H315: Causes skin irritation). Import restrictions apply in regions with stringent azo dye regulations (e.g., China GB 18401-2010).
Research Directions and Innovations
Biodegradation Studies
White-rot fungi (Phanerochaete chrysosporium) demonstrate partial degradation (40–60% in 14 days) via ligninolytic enzymes, offering a bioremediation pathway .
Computational Modeling
Density functional theory (DFT) calculations predict redox potentials () and HOMO-LUMO gaps (), guiding applications in electrochemistry.
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